
(2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid, also known as 4-iodophenyl acrylate, is an organic compound that is used in a variety of scientific research applications. It is a derivative of acrylic acid, and has a wide range of uses in chemical synthesis, biochemistry, and physiological studies.
Scientific Research Applications
4-Iodophenyl acrylate has a variety of scientific research applications. It is used in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and polymers. It is also used in the synthesis of a variety of biochemical compounds, including enzymes, hormones, and neurotransmitters. Additionally, (2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid acrylate is used in physiological studies, such as the study of the effects of drugs on the human body.
Mechanism Of Action
The mechanism of action of (2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid acrylate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed to have an effect on the activity of certain neurotransmitters, such as dopamine and serotonin.
Biochemical And Physiological Effects
The biochemical and physiological effects of (2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid acrylate are not fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, such as cytochrome P450 enzymes. It has also been shown to have an effect on the activity of certain neurotransmitters, such as dopamine and serotonin. Additionally, it has been shown to have an anti-inflammatory effect in animal studies.
Advantages And Limitations For Lab Experiments
The advantages of using (2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid acrylate in lab experiments include its availability and low cost. Additionally, it is relatively easy to synthesize and is stable in a variety of solvents. The main limitation of (2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid acrylate is that its mechanism of action is not fully understood.
Future Directions
The potential future directions for research into (2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid acrylate include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research into its synthesis methods and its potential use in other fields such as biotechnology and nanotechnology may be beneficial. Finally, research into its potential toxicity and long-term effects on humans and animals should also be conducted.
properties
IUPAC Name |
2-(4-iodophenyl)-3-phenylprop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO2/c16-13-8-6-12(7-9-13)14(15(17)18)10-11-4-2-1-3-5-11/h1-10H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHWKJINWUZUIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=C(C=C2)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



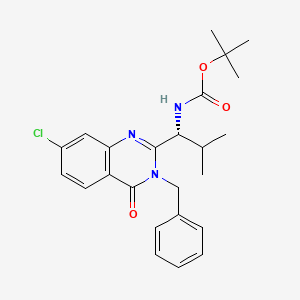
![1,1,3-Trimethyl-2-[3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl]-1H-benzo[e]indol-3-ium iodide](/img/structure/B1398567.png)
![2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone](/img/structure/B1398570.png)
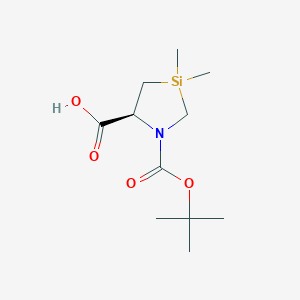
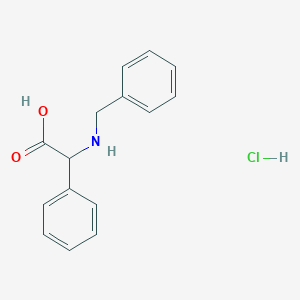
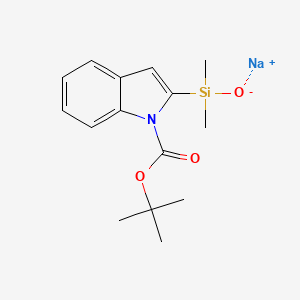

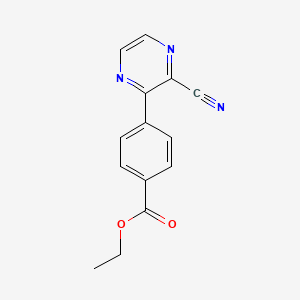
![Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1398581.png)


